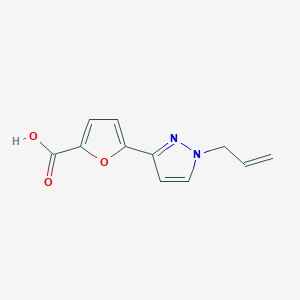

5-(1-Allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

5-(1-prop-2-enylpyrazol-3-yl)furan-2-carboxylic acid |

InChI |

InChI=1S/C11H10N2O3/c1-2-6-13-7-5-8(12-13)9-3-4-10(16-9)11(14)15/h2-5,7H,1,6H2,(H,14,15) |

InChI Key |

GGYKWSQTODAQLL-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C=CC(=N1)C2=CC=C(O2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Regioselective Pyrazole Ring Formation via Enolate Alkylation

A foundational approach to pyrazole derivatives involves the cyclocondensation of 1,3-diketones with hydrazines. For 5-(1-allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid, the pyrazole core can be constructed using ethyl 2,4-diketocarboxylates as precursors. As detailed in US Patent 6,297,386B1 , the enolate of ethyl 2,4-diketopentanecarboxylate reacts with N-allylhydrazinium salts to yield 1-allyl-pyrazole-5-carboxylates. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the enolate, followed by cyclization and dehydration (Figure 1).

Key Reaction Parameters:

-

Temperature: 20–50°C (optimized for minimizing side products)

-

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Regioselectivity Control: The use of N-allylhydrazinium salts ensures substitution at the N1 position, avoiding isomeric mixtures .

Post-cyclization, the ester group at the pyrazole 5-position is hydrolyzed to the carboxylic acid using aqueous NaOH (2 M, 80°C, 4 h). This step achieves >90% conversion but requires careful pH control to prevent decarboxylation .

Coupling of Pre-Formed Pyrazole and Furan Intermediates

An alternative route involves the separate synthesis of 1-allyl-1H-pyrazole-3-boronic acid and methyl furan-2-carboxylate, followed by Suzuki-Miyaura cross-coupling. This method, adapted from adenosine receptor antagonist syntheses , leverages palladium catalysis to link the heterocycles.

Procedure Overview:

-

1-Allyl-1H-pyrazole-3-boronic Acid Synthesis:

-

Methyl Furan-2-carboxylate Functionalization:

-

Cross-Coupling:

-

Ester Hydrolysis:

Advantages:

-

Avoids regioselectivity challenges in pyrazole synthesis.

-

Modular approach allows for late-stage diversification.

Comparative Analysis of Synthetic Routes

Regioselectivity in Pyrazole Formation:

The preference for 1-allyl substitution over 2-allyl isomers is governed by the steric and electronic effects of the hydrazinium salt. N-allylhydrazinium salts favor attack at the less hindered nitrogen, directing the allyl group to the N1 position .

Coupling Reaction Efficiency:

In Suzuki-Miyaura reactions, electron-withdrawing groups on the furan (e.g., ester) enhance oxidative addition rates at palladium centers, improving coupling yields .

Chemical Reactions Analysis

Types of Reactions

5-(1-Allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the pyrazole ring can produce dihydropyrazole derivatives .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

Structural Characteristics: The compound features a furan ring, a pyrazole moiety, and an allyl group, enhancing its reactivity and biological activity. The presence of a carboxylic acid functional group at the furan-2 position contributes to its solubility and interactions with biological systems.

Organic Synthesis

5-(1-Allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including cyclization and functional group transformations. Its unique structure allows for the development of novel compounds with potential applications in pharmaceuticals and materials science.

Research indicates that this compound exhibits promising biological properties, particularly in the following areas:

Antimicrobial Activity:

In vitro studies have shown that this compound possesses significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential:

The anticancer activity of this compound has been investigated through various studies. Preliminary findings suggest it inhibits the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| HepG2 | 20 | Disruption of cell cycle |

| MCF7 | 18 | Inhibition of proliferation |

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of this compound:

In Vivo Studies

Animal models treated with this compound demonstrated reduced tumor growth compared to control groups, supporting its anticancer efficacy.

Combination Therapy

When used alongside conventional chemotherapeutics, this compound exhibited synergistic effects, enhancing overall therapeutic outcomes while minimizing side effects associated with standard treatments.

Mechanism of Action

The mechanism of action of 5-(1-Allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and pathways .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The target compound is compared to analogs with modifications in:

- Substituents on the pyrazole nitrogen (methyl, phenyl, allyl).

- Position of the carboxylic acid group (pyrazole-3 vs. pyrazole-5).

- Heterocyclic core (furan vs. pyrrole).

Physicochemical and Functional Differences

- Reactivity : The allyl group’s double bond offers sites for electrophilic or radical reactions, unlike saturated methyl or rigid phenyl groups. This makes the target compound a versatile intermediate for further modifications.

- Acidity : The position of the carboxylic acid influences pKa. Pyrazole-3 analogs (closer to the furan) may exhibit stronger intramolecular hydrogen bonding, slightly reducing acidity compared to pyrazole-5 analogs .

- Solubility : Unsubstituted pyrazole () likely has higher aqueous solubility due to fewer hydrophobic groups. Phenyl-substituted analogs may require organic solvents .

Biological Activity

5-(1-Allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a furan moiety, along with a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 218.21 g/mol. The presence of an allyl group enhances its reactivity, making it a candidate for various biological interactions .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.21 g/mol |

| CAS Number | 1399664-48-2 |

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving the reaction of furan-2-carboxylic acid with allyl-substituted pyrazole derivatives under acidic conditions. Common solvents used include ethanol and methanol at elevated temperatures to facilitate the reaction.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Various studies have shown its effectiveness against different cancer cell lines, including:

- ME-180 (cervical cancer)

- A549 (lung cancer)

- HT-29 (colon cancer)

In vitro studies demonstrated that this compound can inhibit cell proliferation and induce apoptosis in these cancer cell lines, suggesting potential as a therapeutic agent in oncology .

Antimicrobial Activity

In addition to anticancer effects, the compound also displays promising antimicrobial activity . Preliminary tests have shown efficacy against various bacterial strains, indicating its potential use as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

The precise mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that the compound interacts with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways. This interaction may modulate enzyme activity or receptor functions, leading to therapeutic effects .

Case Studies

-

Cell Line Studies : A study evaluated the cytotoxic effects of the compound on various human cancer cell lines using standard assays, revealing dose-dependent inhibition of cell growth.

Cell Line IC50 (μM) ME-180 15 A549 20 HT-29 18 -

Antimicrobial Testing : Another study assessed the antimicrobial efficacy against common pathogens, showing significant inhibition zones in disk diffusion assays.

Pathogen Inhibition Zone (mm) Staphylococcus aureus 14 Escherichia coli 12 Pseudomonas aeruginosa 10

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(1-Allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid?

- Methodology : Synthesis typically involves multi-step reactions, including:

- Cyclization : Formation of the pyrazole ring via hydrazine derivatives reacting with diketones or enol ethers.

- Functionalization : Introduction of the allyl group using allyl halides under basic conditions (e.g., NaH in DMF).

- Carboxylic acid formation : Oxidation of furan-aldehyde intermediates using catalysts like Co(II)/Mn(II)/Ce(III) salts (e.g., converting 5-alkoxy-furfural to carboxylic acid derivatives) .

- Purification : Crystallization or chromatography to isolate high-purity products .

Q. How is the compound characterized structurally and chemically?

- Key Techniques :

- X-ray crystallography : For unambiguous confirmation of molecular geometry using software like SHELXL .

- NMR/FTIR : To verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and allyl/proton environments .

- HPLC/MS : For purity assessment and molecular weight confirmation .

Q. What preliminary biological activities have been reported for similar furan-pyrazole derivatives?

- Analgesic Activity : Methyl 5-aryl-1-(furan-2-carbonyl)-pyrazole-3-carboxylates showed significant pain relief in rodent models, likely via COX-2 inhibition .

- Antimicrobial/Enzyme Inhibition : Pyrazole-furan hybrids with trifluoromethyl groups exhibit antibacterial activity and interactions with kinases or proteases .

Advanced Research Questions

Q. How can computational methods optimize the compound’s bioactivity?

- Strategies :

- Molecular Docking : Screen against targets (e.g., bacterial dihydrofolate reductase) using software like AutoDock to predict binding affinities .

- QSAR Modeling : Correlate substituent effects (e.g., allyl vs. methyl groups) with activity using descriptors like logP and HOMO-LUMO gaps .

- Validation : Compare computational predictions with in vitro assays (e.g., MIC values for antimicrobial activity) .

Q. What experimental designs resolve contradictions in solubility or reactivity data?

- Case Example : Discrepancies in solubility (e.g., propan-2-ol vs. DMSO) may arise from solvent polarity or hydrogen-bonding capacity. Systematic studies under controlled conditions (temperature, pH) are critical .

- Reaction Optimization : Catalyst selection (e.g., Co(II) vs. Mn(II)) impacts oxidation efficiency of furan intermediates. Design of Experiment (DoE) approaches can identify optimal conditions .

Q. How are structure-activity relationships (SARs) explored for this compound?

- Approaches :

- Analog Synthesis : Modify substituents (e.g., replacing allyl with propylsulfanyl) to assess effects on lipophilicity and target binding .

- Biological Assays : Test analogs against panels of enzymes/cell lines to identify critical functional groups (e.g., carboxylic acid for hydrogen bonding) .

- Data Analysis : Use statistical tools (e.g., PCA) to cluster bioactivity profiles and guide lead optimization .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing allyl-substituted pyrazole-furan hybrids?

- Challenge : Competing side reactions (e.g., over-oxidation of furan or allyl group isomerization).

- Solutions :

- Temperature Control : Maintain reactions below 60°C to prevent thermal degradation .

- Catalyst Tuning : Use milder oxidants (e.g., TEMPO) for selective furan-aldehyde conversion .

Q. How can crystallographic data improve mechanistic understanding?

- Application : X-ray structures reveal conformational flexibility of the allyl group, influencing molecular packing and solubility .

- Case Study : SHELX refinement identified hydrogen-bonding networks between the carboxylic acid and pyrazole N-H, explaining stability in polar solvents .

Tables for Key Data

Table 1 : Comparative Solubility of Furan-Carboxylic Acid Derivatives in Propan-2-ol

| Compound | Solubility (mg/mL, 25°C) | ΔH (kJ/mol) |

|---|---|---|

| 5-(2-Nitrophenyl)-furan-2-carboxylic acid | 12.3 ± 0.5 | -8.2 |

| 5-(4-Nitrophenyl)-furan-2-carboxylic acid | 9.8 ± 0.3 | -6.7 |

Table 2 : Biological Activity of Structural Analogs

| Compound | Target Activity (IC₅₀, μM) | Key Substituents |

|---|---|---|

| Methyl 5-(4-Cl-phenyl)-pyrazole-3-carboxylate | COX-2: 0.45 | Chlorophenyl |

| 5-(Trifluoromethyl)-pyrazole-furan hybrid | EGFR Kinase: 1.2 | CF₃, Allyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.